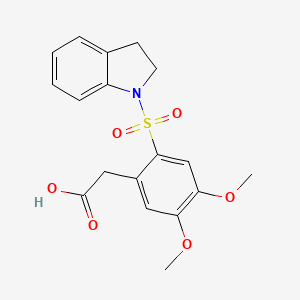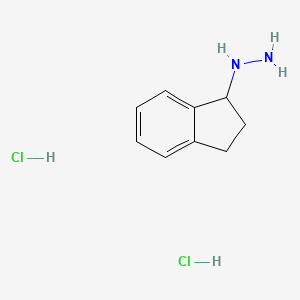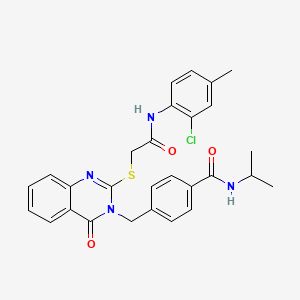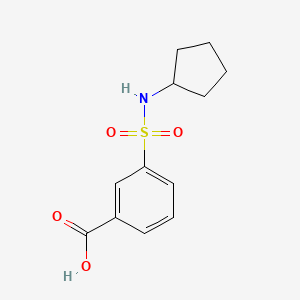
N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide, also known as DMAPT, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. DMAPT has been shown to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide is not fully understood, but it is thought to involve the inhibition of the transcription factor NF-κB, which plays a role in inflammation and cancer. By inhibiting NF-κB, this compound may help to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
Orientations Futures
There are numerous potential future directions for research on N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide. One area of interest is the development of more effective methods for administering this compound, such as the use of nanoparticles or other drug delivery systems. Additionally, researchers may investigate the potential of this compound in combination with other therapies, such as immunotherapy or targeted therapy. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide involves a multi-step process that begins with the reaction of 2-chloronicotinic acid with sodium hydroxide to form the corresponding sodium salt. This is followed by a series of reactions involving various reagents, including iodine, sodium hydride, and dimethyl sulfate, to form the final product.
Applications De Recherche Scientifique
N,1-Dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including those associated with prostate, breast, and pancreatic cancer. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Propriétés
IUPAC Name |
N,1-dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18(15(22)12-6-7-14(21)19(2)17-12)11-9-20(10-11)13-5-3-4-8-16-13/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUBYLOHVNAGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N(C)C2CN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2707628.png)
![4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2707629.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2707630.png)
![2-Cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2707631.png)
![2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2707635.png)

![N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2707641.png)


methanone](/img/structure/B2707644.png)

![5-chloro-2-methoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2707647.png)